2-(2-Bromopyridin-3-yl)ethanol
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Overview
Description
2-(2-Bromopyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol It is a brominated derivative of pyridine, featuring a bromine atom at the 2-position of the pyridine ring and an ethanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromopyridine with ethylene oxide under basic conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained at around 50-60°C.
Industrial Production Methods
Industrial production of 2-(2-Bromopyridin-3-yl)ethan-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromopyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative without the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: 2-(2-Bromopyridin-3-yl)acetaldehyde or 2-(2-Bromopyridin-3-yl)acetic acid.
Reduction: 2-(2-Pyridin-3-yl)ethan-1-ol.
Substitution: 2-(2-Aminopyridin-3-yl)ethan-1-ol or 2-(2-Hydroxypyridin-3-yl)ethan-1-ol.
Scientific Research Applications
2-(2-Bromopyridin-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Bromopyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and ethanol group allow the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromopyridin-2-yl)ethan-1-ol: Similar structure but with the bromine atom at the 3-position.
2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol: Contains an amino group instead of an ethanol group.
2-Amino-2-(2-Bromopyridin-3-yl)ethan-1-ol: Contains an amino group in addition to the ethanol group.
Uniqueness
2-(2-Bromopyridin-3-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the ethanol group allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C7H8BrNO |
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Molecular Weight |
202.05 g/mol |
IUPAC Name |
2-(2-bromopyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H8BrNO/c8-7-6(3-5-10)2-1-4-9-7/h1-2,4,10H,3,5H2 |
InChI Key |
YSPJVAIVXMTYCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Br)CCO |
Origin of Product |
United States |
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